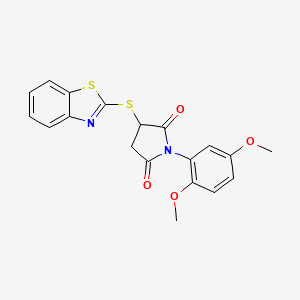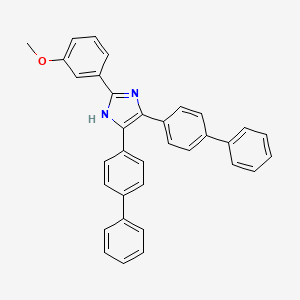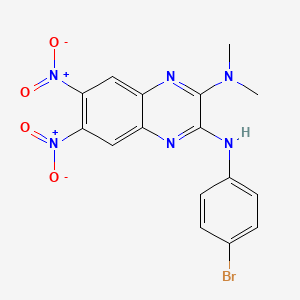
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, also known as BZTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BZTP is a heterocyclic compound that contains a benzothiazole ring, a pyrrolidinedione ring, and a 2,5-dimethoxyphenyl group.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cell survival and proliferation. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to DNA damage and cell death. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In bacterial and fungal strains, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potent anticancer and antimicrobial activity, its ability to induce cell cycle arrest and apoptosis, and its relatively low toxicity. However, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione derivatives with improved solubility and selectivity may enhance its efficacy and reduce its toxicity. Overall, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized with chloroacetic acid to form a pyrrolidinedione ring. The resulting compound is then reacted with 2-aminothiophenol to introduce the benzothiazole ring, and the final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial membrane potential and activating the caspase pathway. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has also been investigated for its potential as an antimicrobial agent, as it exhibits significant activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-24-11-7-8-14(25-2)13(9-11)21-17(22)10-16(18(21)23)27-19-20-12-5-3-4-6-15(12)26-19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXGWEXIJUHZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)

![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![ethyl 4-[(5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4968677.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968695.png)
![1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B4968699.png)
![8-{[2-(3-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968712.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4968724.png)

![3-bromo-2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4968736.png)
![dimethyl tricyclo[4.2.2.0~2,5~]deca-3,7,9-triene-7,8-dicarboxylate](/img/structure/B4968737.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-bromonicotinamide](/img/structure/B4968742.png)